N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester
Overview
Description
N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is a synthetic compound used primarily in biochemical research. It is a derivative of neuraminic acid, a key component in the structure of sialic acids, which are essential in various biological processes, including cell signaling and microbial pathogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with neuraminic acid, which is acetylated to form N-acetylneuraminic acid.
Indole Derivative Preparation: The indole derivative, 5-bromo-4-chloro-3-indolyl, is synthesized separately through halogenation reactions.
Coupling Reaction: The indole derivative is then coupled with the N-acetylneuraminic acid under specific conditions to form the desired compound. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Methyl Ester Formation: Finally, the compound is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The halogen atoms (bromo and chloro) in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced indole rings.
Substituted Compounds: Molecules with new functional groups replacing the halogens.
Scientific Research Applications
N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is utilized in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study sialidase activity.
Biology: Helps in understanding the physiological roles of sialic acids in cellular processes.
Medicine: Investigated for its potential in diagnosing and treating diseases related to sialic acid metabolism.
Industry: Applied in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through interactions with sialidase enzymes. It acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The indole derivative part of the molecule enhances its binding affinity and specificity towards sialidases, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, lacking the indole derivative.
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Another indole derivative used in enzymatic assays.
N-Acetyl-2-O-(4-methylumbelliferyl)-alpha-D-neuraminic Acid: A fluorescent analog used in similar applications.
Uniqueness
N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester is unique due to its specific indole derivative, which provides enhanced binding properties and specificity for sialidase enzymes. This makes it particularly useful in detailed enzymatic studies and diagnostic applications.
Biological Activity
N-Acetyl-2-O-(5-bromo-4-chloro-3-indolyl)-alpha-D-neuraminic acid methyl ester, commonly referred to as X-Neu5Ac, is a synthetic derivative of neuraminic acid, which plays a crucial role in various biological processes. This compound has garnered attention in biochemical research due to its unique properties and potential applications in understanding sialic acid metabolism, enzyme activity, and therapeutic interventions.
Chemical Structure and Properties
X-Neu5Ac is characterized by the presence of an indole moiety substituted with bromine and chlorine, enhancing its specificity for sialidase enzymes. Its molecular formula is , with a molecular weight of approximately 460.74 g/mol. The compound is soluble in water, making it suitable for various biochemical assays.
The primary target of X-Neu5Ac is the enzyme sialidase , which catalyzes the cleavage of sialic acids from glycoproteins and glycolipids. This interaction is vital for understanding the physiological roles of sialic acids in cellular processes such as cell signaling, adhesion, and microbial pathogenesis.
Mode of Action:
- Substrate for Sialidase : X-Neu5Ac acts as a substrate for sialidase, facilitating enzymatic reactions that lead to the metabolism of sialoglycoconjugates.
- Biochemical Pathways : The compound's interaction with sialidase influences the dynamics of sialic acid-containing compounds, impacting various biological functions.
Biological Activity
The biological activities associated with X-Neu5Ac are diverse and include:
- Enzymatic Assays : It serves as a substrate in enzymatic assays to study sialidase activity, particularly in pathogens like avian mycoplasma and canine mycoplasma .
- Antiadhesive Properties : X-Neu5Ac has been shown to interfere with the adhesion of pathogenic bacteria to host cells by competing for sialic acid receptors, thus reducing bacterial colonization .
- Antioxidative Effects : The compound exhibits antioxidative properties by scavenging reactive oxygen species (ROS), which can mitigate oxidative stress-related damage .
Research Findings
Recent studies have highlighted the significance of X-Neu5Ac in various contexts:
- Sialidase Activity Assessment : A study demonstrated that X-Neu5Ac could effectively be used to determine neuraminidase activity in bacterial samples, showcasing its utility in microbiological diagnostics .
- Cellular Recognition : Research indicated that the presence of sialic acids like X-Neu5Ac on cell surfaces plays a critical role in cellular recognition processes essential for immune response and pathogen interaction .
- Therapeutic Potential : Given its role in modulating sialic acid metabolism, X-Neu5Ac is being explored for potential therapeutic applications in cancer treatment and antiviral therapies .
Comparison with Similar Compounds
Compound Name | Structure | Primary Use |
---|---|---|
N-Acetylneuraminic Acid | Basic structure without indole | Natural occurrence; cell signaling |
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside | Indole derivative | Enzymatic assays |
N-Acetyl-2-O-(4-methylumbelliferyl)-alpha-D-neuraminic Acid | Fluorescent analog | Diagnostic applications |
Case Studies
- Microbial Pathogenesis : In a study involving avian mycoplasma, X-Neu5Ac was utilized to assess neuraminidase activity, revealing insights into bacterial desialylation mechanisms and their implications for poultry health .
- Cancer Therapeutics : Investigations into the role of sialic acids, including derivatives like X-Neu5Ac, have shown promise in targeted cancer therapies by exploiting their interactions with tumor cells .
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrClN2O9/c1-8(26)24-16-11(27)5-20(19(30)31-2,33-18(16)17(29)12(28)7-25)32-13-6-23-10-4-3-9(21)15(22)14(10)13/h3-4,6,11-12,16-18,23,25,27-29H,5,7H2,1-2H3,(H,24,26)/t11-,12+,16+,17+,18+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATTYSQGTFSYRU-PSTHAIFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrClN2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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